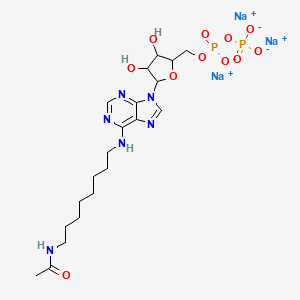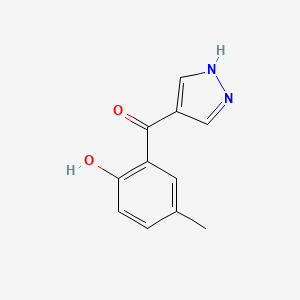
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is an organic compound with the molecular formula C11H10N2O2. It is characterized by the presence of a hydroxy group, a methyl group, and a pyrazole ring attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone typically involves the reaction of 3-formyl-6-methylchromone with phenylacetic acid hydrazide in an ethanol-water solution. Zinc acetate dihydrate is used as a catalyst, and the reaction mixture is stirred and refluxed for one hour, followed by continuous stirring for eight hours at 80°C. The mixture is then cooled to room temperature and filtered to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and pyrazole groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
- (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (5-Chloro-2-hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(2-methylphenyl)methanone
Uniqueness
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups on the phenyl ring, along with the pyrazole moiety, allows for diverse chemical reactivity and potential biological activity .
特性
CAS番号 |
68100-94-7 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
(2-hydroxy-5-methylphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-3-10(14)9(4-7)11(15)8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
InChIキー |
HNRKGBNITJJCHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


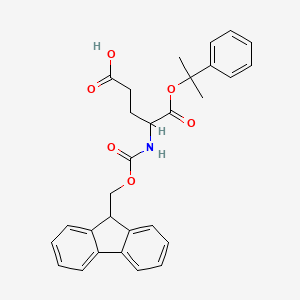
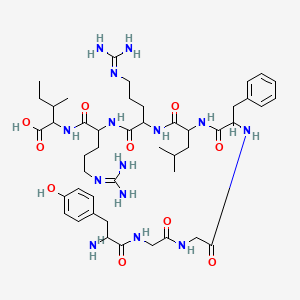
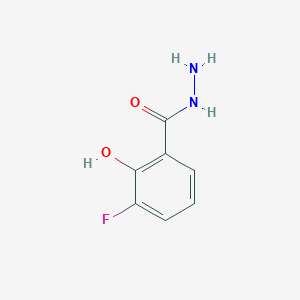
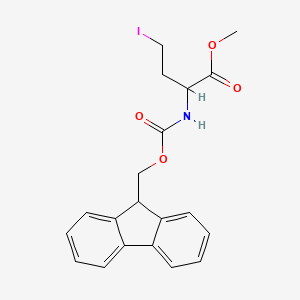
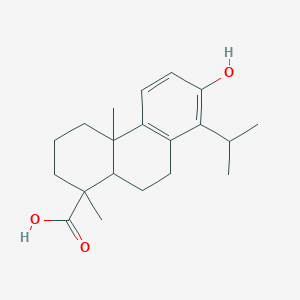
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)
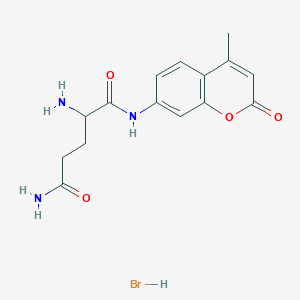
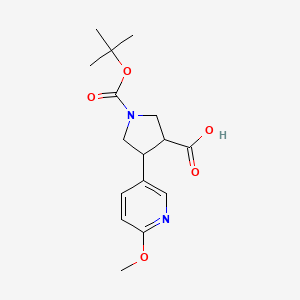
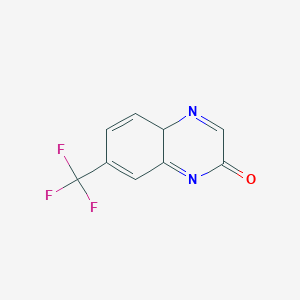
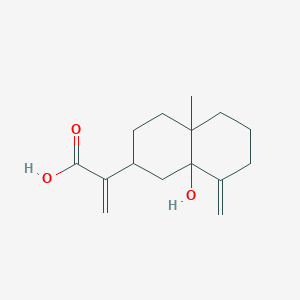
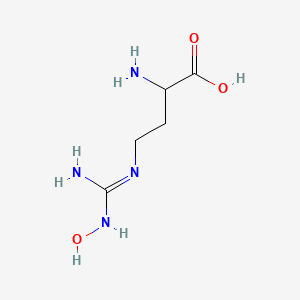
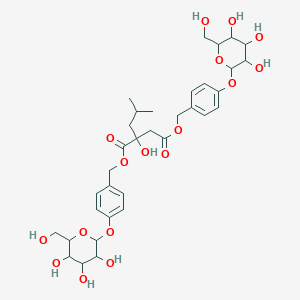
![6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one](/img/structure/B12319292.png)
